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Introduction

Patellamide A is a cyclic octapeptide natural product first isolated in 1981 from the marine
tunicate Lissoclinum patella. It is now known to be produced by an endosymbiotic
cyanobacterium, Prochloron didemni. Patellamide A and its congeners exhibit a range of
biological activities, including cytotoxicity against various cancer cell lines, which has made
them attractive targets for total synthesis. The structure of Patellamide A is characterized by a
24-membered macrocycle containing two thiazole and two oxazoline heterocycles derived from
cysteine, threonine, and serine residues. The total synthesis of Patellamide A has been a
significant challenge, driving the development of new synthetic methodologies, particularly for
the construction of the heterocyclic moieties and the macrocyclization step. The initial proposed
structure of Patellamide A was revised based on synthetic efforts, highlighting the crucial role
of total synthesis in structure elucidation.[1][2]

This document provides a detailed overview of the methodologies employed in the total
synthesis of Patellamide A, with a focus on two prominent strategies. It includes detailed
experimental protocols for key transformations, quantitative data from representative
syntheses, and diagrams illustrating the synthetic logic and workflows.

Retrosynthetic Analysis and Synthetic Strategies
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The total synthesis of Patellamide A hinges on a few key strategic considerations: the
construction of the thiazole and oxazoline rings, the assembly of the linear peptide precursor,
and the final macrocyclization. Two notable approaches that highlight different solutions to
these challenges are the Hamada and Shioiri synthesis and the more contemporary approach
by Salomon and Rich.

A general retrosynthetic analysis of Patellamide A is outlined below. The primary
disconnection is the macrocyclic amide bond, revealing a linear octapeptide precursor. This
linear precursor is further disconnected into smaller peptide fragments, often two tetrapeptides,
to facilitate a convergent synthesis. The thiazole and oxazoline heterocycles are envisioned to
be formed from their corresponding amino acid precursors (cysteine, threonine, and serine) at
an appropriate stage of the synthesis.

Peptide Synthesis | Tetrapeptide Fragment 1 | _ Peptide Coupling

Protected Amino Acids Rk . <\ ; ; Macrocyclization )
(including precursors to heterocycles) < Peptlde Synthe51s Peptlde Couphn Linear Octapeptide Precursor [« Patellamide A
T <

Tetrapeptide Fragment 2
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Caption: Retrosynthetic analysis of Patellamide A.

Synthetic Strategy 1: The Hamada and Shioiri Approach

The pioneering total synthesis by Hamada and Shioiri was instrumental in correcting the initially
proposed structure of Patellamide A.[1] A key feature of their strategy was the early
introduction of the thiazole heterocycles and the use of more classical methods for peptide
coupling and cyclization. Their approach was noted for employing harsh conditions for the
formation of the oxazoline and thiazoline moieties.[3]

Synthetic Strategy 2: The Salomon and Rich Approach

A more recent synthesis by Salomon and Rich employed contemporary methods for the
formation of the oxazoline and thiazole rings under milder conditions.[3] This strategy featured
a convergent assembly of two tetrapeptide fragments and a late-stage formation of the
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oxazoline rings, followed by macrocyclization. This approach aimed to improve the efficiency

and yield of the overall synthesis.

Data Presentation

The following tables summarize the quantitative data for key steps in the total synthesis of

Patellamide A, primarily based on the Salomon and Rich methodology, which provides more

detailed recent data.

ble 1: Synthesis of i

Intermedi  Key . .
Step Solvent Time (h) Temp (°C) Yield (%)
ate Reagents
Fmoc-
Thiazolyl aThr(Trt)-
1 Tripeptide OH, HOBt, CH2Cl2 12 RT 86
@) HBTU,
DIEA
Tetrapeptid
] e 5,
Linear _
] Tetrapeptid
2 Octapeptid CH2Cl2 12 RT 84
e 6, HOBt,
e (11)
HBTU,
DIEA
Diol
2% TFA,
3 Precursor CH2Cl2 0.5 RT -
Thiophenol
(12)
Linear
Burgess
4 Precursor THF 1 RT -
Reagent

(4)

Yields are as reported in the literature;

part of a sequence.

"-" indicates yield not explicitly stated for that step but is

Table 2: Final Steps to Patellamide A
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Transfor Key ) .
Step . Solvent Time (h) Temp (°C) Yield (%)
mation Reagents
C-terminal
) Pd(PPhs)a,
1 Deprotectio ) CH2Cl2 1 RT -
PhSiHs3
n
N-terminal 20%
2 Deprotectio  Piperidine/  DMF 0.5 RT -
n DMF
, PyBOP,
Macrocycli CH2Cl2/DM
3 ) DMAP, 24 RT 55 (overall)
zation F
DIEA

The 55% yield for the macrocyclization is reported as the overall yield for the final deprotection
and cyclization sequence.[3]

Experimental Protocols

The following protocols are based on the Salomon and Rich synthesis of Patellamide A and
represent a modern approach to this natural product.

Protocol 1: Synthesis of the Linear Octapeptide
Precursor

This protocol describes the coupling of two tetrapeptide fragments to form the linear
octapeptide.

Start: Peptide Coupling:
Tetrapeptide Fragment 5 > HOBt, HBTU, DIEA
Tetrapeptide Fragment 6 in CH2Cl2

Work-up:
Aqueous wash
and extraction

Product:
Linear Octapeptide (11)
(84% yield)

Purification:
Silica gel —
chromatography

Stir at RT
for 12 hours

A
A

Click to download full resolution via product page

Caption: Workflow for the synthesis of the linear octapeptide.
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Methodology:

e Preparation: To a solution of the carboxylic acid-containing tetrapeptide fragment (e.g., 5)
(1.0 equiv) in anhydrous dichloromethane (CH2Clz) under an inert atmosphere of argon are
added 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and O-(Benzotriazol-1-yl)-N,N,N*,N'-
tetramethyluronium hexafluorophosphate (HBTU) (1.2 equiv). The mixture is stirred at room
temperature for 15 minutes.

o Coupling: The amine-containing tetrapeptide fragment (e.g., the deprotected form of 2) (1.1
equiv) and N,N-diisopropylethylamine (DIEA) (3.0 equiv) are added to the reaction mixture.

e Reaction: The reaction is stirred at room temperature for 12 hours, and its progress is
monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is diluted with CHz2Cl> and washed
sequentially with 1 M HCI, saturated aqueous NaHCOs, and brine. The organic layer is dried
over anhydrous Na=SO0a, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by silica gel column chromatography to afford the
pure linear octapeptide (11).

Protocol 2: Heterocyclization to Form Oxazoline Rings

This protocol details the formation of the oxazoline rings from the threonine and serine residues
using the Burgess reagent.

Methodology:

» Deprotection: The trityl protecting groups on the hydroxyl functions of the threonine and
serine residues of the linear octapeptide (11) are removed by treatment with 2%
trifluoroacetic acid (TFA) in CH2Clz with thiophenol as a scavenger. The reaction is typically
complete within 30 minutes. The solvent is removed under reduced pressure.

e Cyclodehydration: The resulting diol (12) is dissolved in anhydrous tetrahydrofuran (THF)
under an inert atmosphere. The Burgess reagent (methyl N-
(triethylammoniosulfonyl)carbamate) (2.0-3.0 equiv per hydroxyl group) is added in one
portion.
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e Reaction: The reaction mixture is stirred at room temperature for 1 hour. The progress of the
reaction is monitored by TLC or LC-MS.

o Work-up: The solvent is removed under reduced pressure, and the residue is partitioned
between ethyl acetate and water. The organic layer is washed with brine, dried over
anhydrous NazSOu4, filtered, and concentrated.

« Purification: The crude product is purified by silica gel column chromatography to yield the
linear precursor (4) containing the two oxazoline rings.

Protocol 3: Macrocyclization to Patellamide A

This protocol describes the final deprotection and head-to-tail cyclization to yield Patellamide

C-terminal Deprotection:
Pd(PPhs)s, PhSiHs
in CH:Cl2

Macrocyclization:
> PyBOP, DMAP, DIEA >
in CHzCl2/DMF (high dilution)

Click to download full resolution via product page
Caption: Workflow for the final macrocyclization to Patellamide A.
Methodology:

o C-terminal Deprotection: The C-terminal allyl ester of the linear precursor (4) is cleaved using
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.1 equiv) and phenylsilane (PhSiHs)
(10 equiv) in anhydrous CH2zClz. The reaction is stirred at room temperature for 1 hour.

o N-terminal Deprotection: Following the removal of the C-terminal protecting group, the N-
terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with 20%
piperidine in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. The solvent
is then removed under high vacuum.

e Macrocyclization: The resulting amino-acid is dissolved in a large volume of a mixture of
CH2Clz2 and DMF to achieve high dilution conditions (typically 0.001 M). To this solution are
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added (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5
equiv), 4-dimethylaminopyridine (DMAP) (0.2 equiv), and DIEA (3.0 equiv).

o Reaction: The reaction mixture is stirred at room temperature for 24 hours.

o Work-up and Purification: The solvent is removed under reduced pressure, and the crude
product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to
afford Patellamide A.

Conclusion

The total synthesis of Patellamide A has evolved significantly since its initial accomplishment.
Modern synthetic strategies, such as the one developed by Salomon and Rich, utilize milder
and more efficient methods for the construction of the key heterocyclic and macrocyclic
structural motifs.[3] These advancements not only provide a reliable supply of Patellamide A
for further biological studies but also contribute valuable tools and strategies to the field of
complex peptide synthesis. The detailed protocols and data presented herein serve as a
practical guide for researchers in natural product synthesis, medicinal chemistry, and drug
development who are interested in this important class of marine natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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